nicotine-1'-N-oxide

Catalog No.
S596936
CAS No.
491-26-9
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nicotine-1'-N-oxide

CAS Number

491-26-9

Product Name

nicotine-1'-N-oxide

IUPAC Name

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1

InChI Key

RWFBQHICRCUQJJ-NUHJPDEHSA-N

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Synonyms

nicotine 1-N-oxide, nicotine 1-N-oxide, (1R-cis)-isomer, nicotine 1-N-oxide, (1R-trans)-isomer, nicotine 1-N-oxide, (1S-cis)-isomer, nicotine 1-N-oxide, (1S-trans)-isomer, nicotine 1-N-oxide, (2S)-isomer, nicotine 1-N-oxide, (R)-isomer, nicotine 1-N-oxide, (S)-isomer, nicotine 1-N-oxide, 14C-labeled cpd, nicotine 1-N-oxide, dihydrochloride, (1R-trans)-isomer, nicotine 1-N-oxide, dihydrochloride, (1S-trans)-isomer, nicotine 1-N-oxide, dihydrochloride, (S)-isomer, nicotine-1'-N-oxide, nicotine-1'-oxide

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-]

Biomarker of Nicotine Exposure:

NNO can serve as a biomarker of nicotine exposure, offering advantages over traditional markers like cotinine. Unlike cotinine, which can remain in the body for several days, NNO has a shorter half-life, reflecting more recent nicotine intake. This makes it potentially valuable in studies examining the immediate effects of nicotine or assessing smoking cessation efforts [].

Understanding Nicotine Metabolism:

Studying NNO metabolism helps researchers gain a deeper understanding of nicotine's overall metabolic pathways within the body. This knowledge can be crucial for developing safer and more effective nicotine replacement therapies (NRTs) used to aid smoking cessation [].

Investigating Nicotine's Pharmacological Effects:

NNO exhibits some pharmacological properties distinct from nicotine. For instance, research suggests that NNO may possess weaker addictive potential compared to nicotine, making it an intriguing candidate for studying the mechanisms underlying nicotine dependence [].

Nicotine-1'-N-oxide is a significant metabolite derived from nicotine, which belongs to the class of organic compounds known as pyrrolidinylpyridines. Its chemical formula is C10H14N2OC_{10}H_{14}N_{2}O and it has an average molecular weight of approximately 178.231 g/mol. The compound features a pyrrolidine ring linked to a pyridine ring, making it structurally unique among nicotine derivatives. The IUPAC name for nicotine-1'-N-oxide is 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate, and it is also recognized by its CAS registry number 63551-14-4 .

In humans, nicotine-1'-N-oxide is primarily involved in the nicotine metabolism pathway, where it acts as a primary metabolite. This compound has been detected in various foods, such as black chokeberries, garden onions, barleys, gooseberries, and highbush blueberries, indicating its potential role as a biomarker for dietary intake of these foods .

The exact mechanism of NNO's action in the body is still under investigation. However, some studies suggest it might have reduced psychoactive effects compared to nicotine []. Further research is needed to fully understand its role in nicotine dependence and metabolism.

  • As a tobacco metabolite, NNO itself is unlikely to pose significant hazards beyond those associated with nicotine exposure. However, specific safety data on NNO is limited.
  • It's crucial to handle tobacco products and research materials with caution due to the inherent risks associated with nicotine.
Typical of N-oxides. One notable reaction is its interaction with acetic anhydride, which yields 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-I'-propanone in good yield . Additionally, the oxidation of nicotine leads to the formation of this compound, highlighting its role in the metabolic pathways associated with nicotine .

Synthesis of nicotine-1'-N-oxide typically involves the oxidation of nicotine. This can be achieved using various oxidizing agents under controlled conditions to ensure the formation of the desired N-oxide structure. For example, stereoselective oxidation methods have been developed to produce specific diastereomers of nicotine N(1')-oxide .

Nicotine-1'-N-oxide has several applications primarily related to its role in metabolic studies and potential biomarker identification for dietary research. Its presence in various foods suggests that it could be used to trace dietary habits or exposure to tobacco products. Additionally, understanding its metabolic pathways may aid in developing smoking cessation therapies or studying tobacco's health impacts .

Several compounds share structural similarities with nicotine-1'-N-oxide, including:

Compound NameStructural FeaturesUnique Aspects
NicotineContains a pyrrolidine ring and a pyridine ringPrimary psychoactive component in tobacco
OxynicotineAn N(1') oxide derivative of nicotineExhibits different pharmacological properties
Nicotine-N(1)-oxideAnother oxidized form of nicotineDifferent stereochemistry affecting activity
Nicotine 1,1'-dioxideA more oxidized derivativeMay have distinct biological effects

Nicotine-1'-N-oxide stands out due to its specific metabolic pathway involvement and potential as a biomarker for dietary studies. Its unique position within the metabolic framework of nicotine allows for further exploration into its implications for health and nutrition .

XLogP3

0.7

Wikipedia

Nicotine N'-oxide

Dates

Modify: 2023-08-15

LC/MS analysis of three-dimensional model cells exposed to cigarette smoke or aerosol from a novel tobacco vapor product

Yuichiro Takanami, Nobumasa Kitamura, Shigeaki Ito
PMID: 33268677   DOI: 10.2131/jts.45.769

Abstract

A novel tobacco vapor product (NTV) contains tobacco leaves and generates nicotine-containing aerosols using heating elements. Subchronic biological effects have been evaluated previously using three-dimensional bronchial epithelial model cells by repeated exposure to cigarette smoke (CS) and the NTV aerosols; however, the intracellular exposure characteristics have not been studied in detail. In this study, cells were initially exposed to an aqueous extract (AqE) of cigarette smoke (CS) at two concentration levels, and the cell lysate underwent untargeted analysis by LC-high resolution mass spectrometry to determine the exogenous compounds present in the cells. Among the thousands of peaks detected, four peaks showed a CS-dependency, which were reproducibly detected. Two of the peaks were nicotine and nicotine N-oxide, and the other two putative compounds were myosmine and norharman. The cells were then exposed to an AqE of CS in various combinations of exposure and post-exposure culture durations. Post-exposure culturing of cells with fresh medium markedly decreased the peak areas of the four compounds. The in-vitro switching study of CS to NTV aerosols was investigated by intermittently exposing cells to an AqE of CS four times, followed by exposure to either an AqE of CS, NTV aerosol or medium another four times. Switching to NTV reduced myosmine and norharman levels, which are known CS constituents. The results indicate that extracellular compounds inside cells reflect the exposure state outside cells. Thus, monitoring functional changes to cells in these exposure experiments is feasible.


[Development of analytical method for determination nicotine metabolites in urine]

Wojciech Piekoszewski, Ewa Florek, Maksymilian Kulza, Jolanta Wilimowska, Urszula Loba
PMID: 20301889   DOI:

Abstract

The assay of biomarkers in biological material is the most popular and reliable method in estimate exposure to tobacco smoke. Nicotine and its metabolites qualify to the most specific biomarkers for tobacco smoke. Currently the most often used are cotinine and trans-3'-hydroxycotinine. The aim of this study was development of easy and quick method of determining nicotine and its main metabolites with high performance liquid chromatography--available in most laboratories. Nicotine and its metabolites in urine (cotinine, trans-3'-hydroxycotinine, nornicotine and nicotine N-oxide) was determined by means of high performance liquid chromatography with spectrometry detection (HPLC-UV). The determined compounds were extracted from urine by means of the liquid-liquid technique, before analysed by the HPLC method. Developed technique of high performance liquid chromatography proved to be useful to assessment nicotine and its four metabolites in smokers, though further research are necessary. The further modification of procedure is required, because of the interferences of cotinine N-oxide with matrix, which prevent determination. Increasing the efficiency of extraction nicotine and nornicotine could enable the determination in people exposed on environmental tobacco smoke (ETS). This study confirm other authors' observations that 3'-hydroxycotinine might be equivalent with cotinine predictor of tobacco smoke exposure, however further studies are required.


Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS

Ahmad Abu-Awwad, Tawfiq Arafat, Oliver J Schmitz
PMID: 27422648   DOI: 10.1007/s00216-016-9766-7

Abstract

Nicotine (Nic) distribution in human fluids and tissues has a deleterious effect on human health. In addition to its poisoning profile, Nic may contribute to the particular impact of smoking on human reproduction. Although present in seminal fluid, still nobody knows whether nicotine is available in sperm or not. Herein, we developed and validated a new bioanalytical method, for simultaneous determination of Nic, cotinine (Cot), and nicotine N'-oxide (Nox) in human plasma, semen, and sperm by LC-ESI-orbitrap-MS. Blood and semen samples were collected from 12 healthy smoking volunteers in this study. Sperm bodies were then separated quantitatively from 1 mL of semen samples by centrifugation. The developed method was fully validated for plasma following European and American guidelines for bioanalytical method validation, and partial validation was applied to semen analysis. Plasma, semen, and sperm samples were treated by trichloroacetic acid solution for protein direct precipitation in single extraction step. The established calibration range for Nic and Nox in plasma and semen was linear between 5 and 250 ng/mL, and for Cot between 10 and 500 ng/mL. Nic and Cot were detected in human sperm at concentrations as high as in plasma. In addition, Nox was present in semen and sperm but not in plasma. Graphical abstract Nicotine correlation between plasma and semen a; Nicotine correlation between semen and sperm c; Cotinine correlation between plasma and semen b; Cotinine correlation between semen and sperm d.


Metabolism of nicotine in rat lung microvascular endothelial cells

Yoshinori Ochiai, Eiichi Sakurai, Akio Nomura, Kunio Itoh, Yorihisa Tanaka
PMID: 16536909   DOI: 10.1211/jpp.58.3.0016

Abstract

The aim of this study was to examine whether cultured rat lung microvascular endothelial cells (LMECs), which constitute the gas-blood barrier, have the ability to metabolize nicotine. Nicotine was biotransformed to cotinine and nicotine N'-oxide by cytochrome 450 (CYP) and flavin-containing monooxyganase (FMO), respectively, in rat LMECs. The intrinsic clearance (Vmax1/Km1) for the cotinine formation was about 20 times as high as that for the trans-nicotine N'-oxide formation in the low-Km phase, indicating that oxidation by CYP was much higher than that by FMO. On the other hand, as shown in Eadie-Hofstee plots, the formation of cis-nicotine N'-oxide was monophasic, whereas the plot for the trans-nicotine N'-oxide formation was clearly biphasic. These results suggest that nicotine N'-oxide was stereoselectively metabolized to cis and trans forms. However, in the high-Km phase there was no significant difference in N'-oxidation between the cis and trans forms. Moreover, we suggest that CYP2C11 and CYP3A2 are key players in the metabolism to cotinine of nicotine in rat LMECs using the respective enzyme inhibitors (tranylcypromine and troleandomycine). On the other hand, methimazole (5 microM) caused 73 and 45% decreases in the formation of N'-oxides of cis- and trans- enantiomers, respectively, demonstrating the presence of FMO in rat LMECs. These results suggest that rat LMEC enzymes can convert substrates of exogenous origin such as nicotine for detoxication, indicating LMECs are an important barrier for metabolic products, besides hepatic cells.


NICOTINE-1'-OXIDE: A METABOLITE OF NICOTINE IN ANIMAL TISSUES

N M PAPADOPOULOS
PMID: 14217153   DOI: 10.1016/0003-9861(64)90173-0

Abstract




Effect of pregnancy on a measure of FMO3 activity

Janne Hukkanen, Delia Dempsey, Peyton Jacob 3rd, Neal L Benowitz
PMID: 16042678   DOI: 10.1111/j.1365-2125.2005.02406.x

Abstract




Nicotine-

Yadira X Perez-Paramo, Gang Chen, Joseph H Ashmore, Christy J W Watson, Shamema Nasrin, Jennifer Adams-Haduch, Renwei Wang, Yu-Tang Gao, Woon-Puay Koh, Jian-Min Yuan, Philip Lazarus
PMID: 30381441   DOI: 10.1158/1055-9965.EPI-18-0669

Abstract

The major mode of metabolism of nicotine is by hydroxylation via cytochrome P450 (CYP) 2A6, but it can also undergo glucuronidation by UDP-glucuronosyltransferases and oxidation by flavin monooxygenases (FMO). The goal of this study was to examine the potential importance of FMOs in nicotine metabolism and assess the potential impact of missense polymorphisms in active FMOs on nicotine-
'-oxide (NOX) formation.
Urine samples from 106 current Chinese smokers were analyzed for nicotine metabolites by mass spectrometry. Wild-type
s 1-5 and their most prevalent nonsynonymous variants were cloned and overexpressed in HEK293 cells, and were tested in oxidation reactions against nicotine.
A strong inverse correlation was observed between the ratio of urinary 3'-hydroxycotinine/cotinine, a measure of CYP2A6 activity, and the urinary levels of NOX alone (
= -0.383;
< 0.001) or NOX measured as a ratio of total nicotine metabolites (
= -0.414;
< 0.001) in smokers. In addition to FMO1 and FMO3, the functional FMO2
isoform was active against nicotine, whereas FMO4 and FMO5 exhibited low activity against nicotine (
> 5.0 mmol/L). Significant (
< 0.05) decreases in
'-oxidation activity (
/
) were observed for the FMO1
, FMO3
, FMO3
, FMO3
, and FMO3
variants
when compared with their respective wild-type isoforms; the truncated FMO2
isoform exhibited no enzyme activity.
These data indicate that increases in nicotine-
'-oxidation occur in subjects with deficient CYP2A6 activity, and that several FMO enzymes are active in nicotine-
'-oxidation.
Several common missense FMO variants are associated with altered enzyme activity against nicotine and may play an important role in nicotine metabolism in low-CYP2A6 activity subjects.


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